

A Comparative Guide to the Mechanical Strength of Hexanediol Diacrylate (HDDA) Polymers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexanediol diacrylate*

Cat. No.: *B1256970*

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the selection of a suitable polymer is a critical step that dictates the performance and reliability of the final product. 1,6-**Hexanediol diacrylate** (HDDA) is a widely utilized difunctional monomer known for conferring desirable mechanical properties, such as good hardness and chemical resistance, to cured polymers.^{[1][2][3]} This guide provides an objective comparison of the mechanical strength of HDDA polymers against common alternatives, supported by experimental data, to aid in the material selection process.

Quantitative Comparison of Mechanical Properties

The mechanical behavior of a polymer is often characterized by its tensile strength, Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility). The following table summarizes these key mechanical properties for HDDA and several alternative photopolymers. It is important to note that these values can be significantly influenced by the specific formulation, including the type of oligomer used, and the curing conditions.

Polymer System	Tensile Strength (MPa)	Young's Modulus (MPa)	Elongation at Break (%)	Notes
PUA / HDDA	~48	~1000	~10	Data estimated from graphical representation in a study comparing reactive monomers in a Polyurethane Acrylate (PUA) formulation. [4]
Polyurethane Acrylate (PUA)	72 - 85.1	3600 - 3940	-	Represents a high-performance alternative known for its toughness and flexibility. [5] [6]
PEGDA (MW 700)	1.90	-	-	A common biocompatible polymer; mechanical properties are highly dependent on molecular weight (MW). [7]
PEGDA (MW 250)	20.45	-	-	Lower molecular weight PEGDA results in a stiffer, stronger, and more brittle material. [7]
PUA / TMPTA	~45	~1200	~5	Trimethylolpropane triacrylate

(TMPTA) is a trifunctional monomer that increases crosslink density, leading to higher stiffness.[4]

Often used as a reactive diluent to improve flexibility and adhesion; quantitative data for the bulk polymer is not readily available. [8][9]

Dipropylene Glycol Diacrylate (DPGDA)

Data Not Available

Data Not Available

Data Not Available

Interpreting the Data: A Qualitative Overview

1,6-Hexanediol Diacrylate (HDDA): As a difunctional monomer, HDDA provides a good balance of properties. In a polyurethane acrylate (PUA) formulation, it demonstrates superior tensile strength compared to formulations with ethoxylated HDDA (EO-HDDA) or the trifunctional TMPTA.[4] Its relatively high modulus contributes to the hardness and abrasion resistance of the final polymer.[2]

Polyurethane Acrylate (PUA): PUA-based polymers generally exhibit excellent mechanical performance, with high tensile strength and Young's modulus.[5][6] This makes them suitable for applications requiring high durability and toughness. The properties of PUA can be tuned by altering the soft and hard segments within its molecular backbone.[10]

Poly(ethylene glycol) diacrylate (PEGDA): PEGDA is a versatile polymer, particularly in biomedical applications, due to its biocompatibility. Its mechanical properties are highly dependent on its molecular weight and concentration.[11][12] Lower molecular weight PEGDA, such as PEGDA 250, results in a significantly stiffer and stronger material compared to higher molecular weight versions like PEGDA 700, which are more flexible.[7]

Trimethylolpropane Triacrylate (TMPTA): As a trifunctional monomer, TMPTA is used to increase the crosslink density of a polymer network. This results in materials with high hardness and chemical resistance, but also increased brittleness, as indicated by a lower elongation at break.[\[4\]](#)[\[13\]](#)[\[14\]](#)

Dipropylene Glycol Diacrylate (DPGDA): DPGDA is a difunctional monomer often used as a reactive diluent.[\[8\]](#)[\[9\]](#) Its primary role is to reduce viscosity and enhance properties like flexibility and adhesion in a formulation.[\[15\]](#) While it contributes to the final polymer network, comprehensive mechanical data for pure DPGDA polymers are not as readily available as for the other monomers listed.

Experimental Protocols: Determining Tensile Properties

The quantitative data presented in this guide are typically obtained through tensile testing. The standardized method for determining the tensile properties of plastics is outlined in ASTM D638.

ASTM D638: Standard Test Method for Tensile Properties of Plastics

This test method is used to determine key mechanical properties of plastics, including tensile strength, Young's modulus, and elongation at break.[\[16\]](#)

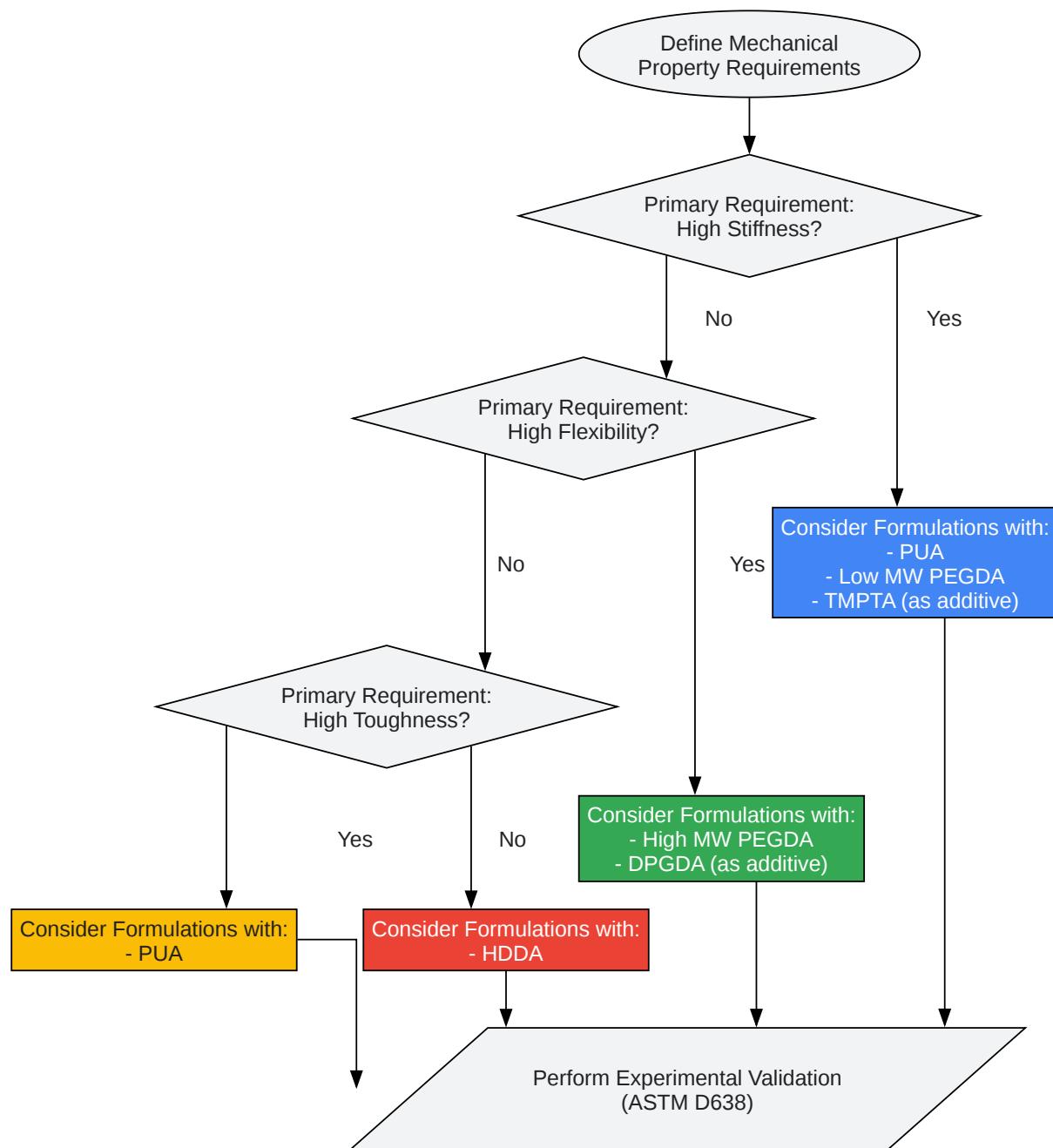
1. Specimen Preparation:

- Test specimens are prepared in a standard dumbbell or "dog-bone" shape. The most common is the Type I specimen.[\[17\]](#)
- Specimens can be produced by injection molding, machining, or die-cutting from a sheet or plate of the material.
- The thickness of the specimen should be uniform, as variations can affect the test results. For materials thicker than 14 mm, they must be machined down.[\[17\]](#)

2. Conditioning:

- Before testing, specimens must be conditioned to ensure consistency and comparability of results.
- Standard conditioning involves storing the specimens at a specific temperature and humidity for a defined period (e.g., 23 ± 2 °C and $50 \pm 5\%$ relative humidity for at least 40 hours).

3. Test Procedure:


- The test is conducted on a universal testing machine (UTM), also known as a tensometer.
[\[18\]](#)
- The specimen is securely held in the grips of the UTM.
- A tensile (pulling) force is applied to the specimen at a constant rate of crosshead movement until it fractures.
- During the test, the applied force and the elongation (the extent to which the specimen stretches) are continuously measured. An extensometer can be used for precise strain measurement.
[\[18\]](#)

4. Data Calculation:

- Tensile Strength: The maximum stress the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
[\[18\]](#)
- Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness. It is calculated from the slope of the initial linear portion of the stress-strain curve.
[\[18\]](#)
- Elongation at Break: The percentage increase in length of the specimen at the point of fracture. It is calculated as the change in length divided by the original length, multiplied by 100.
[\[16\]](#)

Visualization of Polymer Selection Workflow

The following diagram illustrates a logical workflow for selecting a polymer based on desired mechanical properties.

[Click to download full resolution via product page](#)

Caption: A workflow for selecting a polymer based on key mechanical property requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. HDDA (1,6-HEXANEDIOL DIACRYLATE) - Ataman Kimya [atamanchemicals.com]
- 2. harwick.com [harwick.com]
- 3. arkema.com [arkema.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanical and Structural Properties of Polyhydroxybutyrate as Additive in Blend Material in Additive Manufacturing for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. sfdchem.com [sfdchem.com]
- 9. Dipropylene Glycol Diacrylate (DPGDA) Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]
- 10. Synthesis of UV-curable polyurethane-acrylate hybrids with tuneable hardness and viscoelastic properties on-demand - Materials Advances (RSC Publishing)
DOI:10.1039/D2MA00228K [pubs.rsc.org]
- 11. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 14. Trimethylolpropane triacrylate - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. specialchem.com [specialchem.com]
- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]
- To cite this document: BenchChem. [A Comparative Guide to the Mechanical Strength of Hexanediol Diacrylate (HDDA) Polymers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1256970#validating-the-mechanical-strength-of-hexanediol-diacrylate-polymers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com